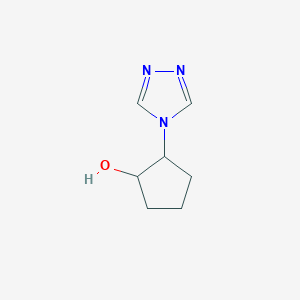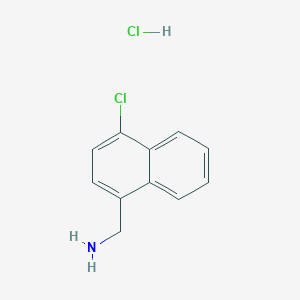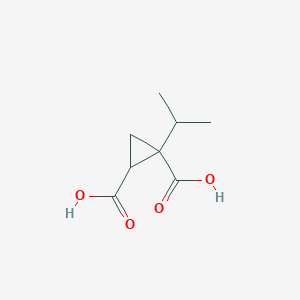![molecular formula C14H27ClN2O3 B12313808 (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3S)-5-metil-3-{[(piperidin-3-il)formamido]metil}hexanoico clorhidrato es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina y una porción de ácido hexanoico. Su forma de clorhidrato mejora su solubilidad en soluciones acuosas, lo que lo hace adecuado para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (3S)-5-metil-3-{[(piperidin-3-il)formamido]metil}hexanoico clorhidrato típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados de amina y aldehído.
Adición del Grupo Formamida: El grupo formamida se introduce mediante una reacción de formilación, donde el ácido fórmico o sus derivados se utilizan como reactivos.
Acoplamiento con Ácido Hexanoico: El paso final involucra el acoplamiento del derivado de piperidina con ácido hexanoico utilizando agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, el rendimiento y la rentabilidad. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (3S)-5-metil-3-{[(piperidin-3-il)formamido]metil}hexanoico clorhidrato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo formamida se puede reemplazar por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido (3S)-5-metil-3-{[(piperidin-3-il)formamido]metil}hexanoico clorhidrato tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo su papel como precursor para el desarrollo de medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (3S)-5-metil-3-{[(piperidin-3-il)formamido]metil}hexanoico clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Propiedades
Fórmula molecular |
C14H27ClN2O3 |
|---|---|
Peso molecular |
306.83 g/mol |
Nombre IUPAC |
(3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1 |
Clave InChI |
PSKQQFPEBFMMKH-YLIVSKOQSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCNC1.Cl |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



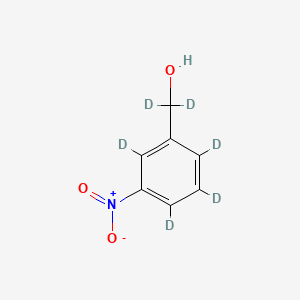
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)



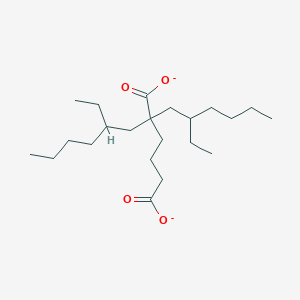
![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
